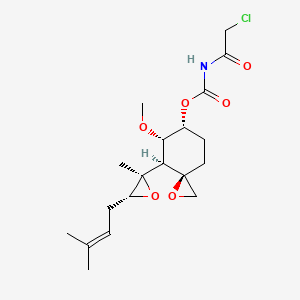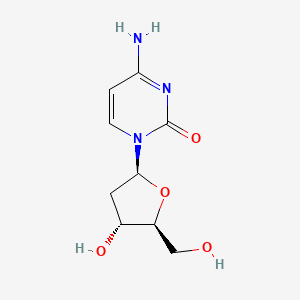
Salubrinal
Descripción general
Descripción
Salubrinal es un compuesto químico conocido por su función como inhibidor específico de las enzimas fosfatasas del factor de iniciación de la traducción eucariota 2 alfa (eIF2α) . Se utiliza principalmente en entornos experimentales para estudiar las respuestas al estrés en las células eucariotas asociadas con la acción del factor de iniciación de la traducción eucariota 2 . This compound ha demostrado un valor terapéutico potencial debido a su función, aunque actualmente solo se utiliza experimentalmente .
Aplicaciones Científicas De Investigación
Salubrinal tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza para estudiar los mecanismos de desfosforilación del factor de iniciación de la traducción eucariota 2α y su papel en las respuestas al estrés celular . En biología, this compound se utiliza para investigar los efectos del estrés del retículo endoplásmico en la supervivencia celular y la apoptosis . En medicina, ha demostrado potencial como agente terapéutico para afecciones como la osteoporosis y el cáncer . En la industria, this compound se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos .
Mecanismo De Acción
Salubrinal ejerce sus efectos inhibiendo la desfosforilación del factor de iniciación de la traducción eucariota 2α . Esta inhibición conduce a la activación de las vías de respuesta al estrés que normalmente se activan por eventos como el estrés oxidativo o la acumulación de proteínas desplegadas en el retículo endoplásmico . Los objetivos moleculares de this compound incluyen el complejo holoenzimático GADD34:PP1, que es responsable de la desfosforilación del factor de iniciación de la traducción eucariota 2α . Al inhibir este complejo, this compound ayuda a mantener la fosforilación del factor de iniciación de la traducción eucariota 2α, promoviendo así la supervivencia celular en condiciones de estrés .
Análisis Bioquímico
Biochemical Properties
Salubrinal interacts with eIF2α phosphatase enzymes, inhibiting their activity . This interaction is crucial in biochemical reactions, particularly those related to stress responses in cells . The compound this compound has also been shown to interact with copper (II), forming a complex that exhibits interesting biochemical properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cellular damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the dephosphorylation of eIF2α . This results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to prevent the significant reduction in eIF2α and ATF4 phosphorylation in mTBI brains 72 hours post-injury . It also partially suppresses BPDE-induced reduction of cell viability after 24 or 48 hours exposure .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce seizure activity and increase survival rates of mice with KA-induced seizures
Metabolic Pathways
This compound is involved in the eIF2α signaling pathway, which plays a crucial role in cellular stress responses . It inhibits the dephosphorylation of eIF2α, thus modulating the pathway .
Subcellular Localization
Given its role as an inhibitor of eIF2α phosphatase enzymes, it is likely to be found in the cytoplasm where these enzymes are located .
Métodos De Preparación
Salubrinal se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicos. La ruta sintética típicamente involucra la reacción de 3-fenil-2-propenamida con 2,2,2-tricloro-1-[(8-quinolinilamino)tioxometil]amino]etil . Las condiciones de reacción incluyen el uso de solventes y catalizadores para facilitar la formación del producto deseado.
Análisis De Reacciones Químicas
Salubrinal experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede resultar en formas reducidas del compuesto .
Comparación Con Compuestos Similares
Salubrinal es único en su inhibición específica de las enzimas fosfatasas del factor de iniciación de la traducción eucariota 2α . Compuestos similares incluyen otros inhibidores de la desfosforilación del factor de iniciación de la traducción eucariota 2α, como guanabenz y sephin1 . this compound es diferente en su capacidad para inhibir selectivamente el complejo holoenzimático GADD34:PP1, lo que lo convierte en una herramienta valiosa para estudiar las respuestas al estrés celular .
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIAYJMPKXARU-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420852 | |
| Record name | Salubrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405060-95-9 | |
| Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salubrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salubrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 405060-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALUBRINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)












